1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol
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Overview
Description
1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, a thiophene ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene intermediates. Common synthetic routes include:
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative. The reaction is typically carried out in the presence of a base such as sodium ethoxide.
Thiophene Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base like sodium ethoxide.
Coupling Reaction: The final step involves coupling the pyrimidine and thiophene intermediates through a nucleophilic substitution reaction, followed by reduction to form the propanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the pyrimidine ring or the propanol moiety, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(5-chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol: Similar structure but with a furan ring instead of a thiophene ring.
1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-2-yl)propan-2-ol: Similar structure but with the thiophene ring substituted at a different position.
Uniqueness
1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is unique due to the specific substitution pattern on the pyrimidine and thiophene rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(17,4-9-2-3-18-7-9)8-16-11-14-5-10(13)6-15-11/h2-3,5-7,17H,4,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEOEMLQLNTNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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